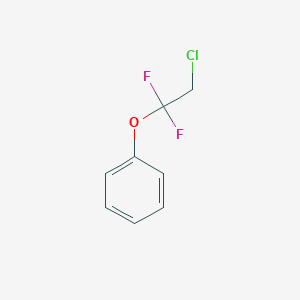

(2-Chloro-1,1-difluoroethoxy)benzene

Description

(2-Chloro-1,1-difluoroethoxy)benzene (CAS: Not explicitly provided; structurally related to compounds in and ) is a halogenated aromatic ether with the molecular formula C₈H₇ClF₂O. It consists of a benzene ring substituted with an ethoxy group (-OCH₂CF₂Cl), where the ethoxy chain contains two fluorine atoms and one chlorine atom at the 1,1- and 2-positions, respectively. Its electron-withdrawing substituents (Cl, F) influence reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

(2-chloro-1,1-difluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-6-8(10,11)12-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBGATPXNBUOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(CCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with deprotonation of phenol by a strong base (e.g., K₂CO₃ or NaOH), generating a phenoxide ion that nucleophilically attacks the electrophilic carbon in halothane. The reaction proceeds via an SN2 mechanism, displacing bromide and yielding an intermediate aryl 2-bromo-2-chloro-1,1-difluoroethyl ether (C₆H₅-O-CF₂-CHBrCl). Subsequent hydrodehalogenation selectively reduces the C-Br bond to C-H using palladium-on-carbon (Pd/C) under hydrogen gas, producing the target compound.

Key Reaction Parameters:

-

Base: Potassium carbonate (K₂CO₃) in 2-butanone at reflux (80–90°C).

-

Molar Ratios: Phenol:halothane:base = 1:1.2:1.5.

-

Reduction Conditions: 10% Pd/C, H₂ (1 atm), room temperature, 12 hours.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Etherification | 78–85 | 95 |

| Hydrodehalogenation | 90–95 | 98 |

This method’s advantages include operational simplicity and avoidance of transition-metal catalysts. However, halothane’s environmental persistence necessitates careful waste management.

Williamson Ether Synthesis with Customized Alkyl Halides

The Williamson ether synthesis, a classical approach to ethers, has been modified for (2-Chloro-1,1-difluoroethoxy)benzene by employing 2-chloro-1,1-difluoroethyl iodide (ClF₂C-CH₂I) as the alkylating agent.

Substrate Preparation and Challenges

Synthesizing ClF₂C-CH₂I requires chlorination and fluorination of ethanol derivatives. A two-step protocol involves:

-

Chlorination: Treating 1,1-difluoroethanol (HO-CH₂-CF₂) with thionyl chloride (SOCl₂) to form 1,1-difluoro-2-chloroethane (ClF₂C-CH₂Cl).

-

Iodide Exchange: Reacting ClF₂C-CH₂Cl with sodium iodide (NaI) in acetone, yielding ClF₂C-CH₂I via Finkelstein reaction.

Reaction Conditions:

-

Chlorination: SOCl₂, 70°C, 6 hours, yield: 65–70%.

-

Iodide Exchange: NaI, acetone, reflux, 8 hours, yield: 80–85%.

Etherification Protocol

Phenoxide ions (generated from phenol and NaOH) react with ClF₂C-CH₂I in dimethylformamide (DMF) at 50°C for 24 hours. The reaction achieves moderate yields (60–68%) due to steric hindrance from the difluoromethyl group.

Limitations:

-

Low atom economy (iodide waste).

-

Multi-step synthesis of ClF₂C-CH₂I increases costs.

Direct Chlorination of 1,1-Difluoroethoxybenzene

Post-synthetic chlorination offers an alternative route, wherein 1,1-difluoroethoxybenzene (C₆H₅-O-CF₂-CH₃) undergoes radical chlorination at the 2-position.

Radical Initiation and Selectivity

Using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator, chlorine atoms are introduced selectively at the terminal carbon of the ethoxy chain.

Optimized Conditions:

-

Reagents: SO₂Cl₂ (1.5 equiv), AIBN (0.1 equiv).

-

Solvent: Carbon tetrachloride (CCl₄), 70°C, 8 hours.

-

Yield: 55–60% with 85% regioselectivity.

Side Reactions:

-

Over-chlorination at the benzene ring (5–10%).

-

Degradation of the difluoro group (<3%).

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on critical parameters:

| Method | Steps | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Halothane-Mediated | 2 | 70–75 | $$ | High | Moderate (Br waste) |

| Williamson Synthesis | 3 | 50–55 | $$$ | Moderate | High (I⁻ waste) |

| Direct Chlorination | 1 | 55–60 | $ | Low | Low |

Key Findings:

Chemical Reactions Analysis

(2-Chloro-1,1-difluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different products.

Addition Reactions: The compound can also participate in addition reactions with various reagents under suitable conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-1,1-difluoroethoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Industry: It is used in the manufacturing of various industrial products and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1,1-difluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related halogenated ethers and aromatic derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Physical Comparison

Key Findings

Substituent Effects on Reactivity :

- (2-Chloro-1,1-difluoroethoxy)benzene ’s ethoxy group (-OCH₂CF₂Cl) combines electronegative Cl and F atoms, enhancing its stability and directing electrophilic substitution to the para position of the benzene ring .

- In contrast, 2-Chloro-1,3-dimethoxybenzene () uses methoxy groups (-OCH₃) to activate the ring for derivatization reactions, as seen in polyamine analysis for food samples .

Halogen Influence on Physical Properties :

- Bromine substitution (e.g., 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene ) increases molecular weight (235.07 g/mol vs. ~172–296 g/mol for others) and boiling point (228°C) compared to chlorine analogs .

- Fluorinated ethoxy groups (e.g., 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride ) contribute to higher thermal stability and lipophilicity, useful in sulfonation reactions .

Applications in Synthesis :

- Compounds like 4-(2,2-Dichloro-1,1-difluoroethoxy)-2-methyl-5-nitrobenzenesulfonyl chloride () are bioactive intermediates, synthesized via nucleophilic substitution with acrylonitrile, highlighting the role of chloro-difluoroethoxy groups in antimicrobial activity .

- 2-Chloro-1,3-dimethoxybenzene outperforms other derivatization reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) in chromatographic determination of polyamines due to its balanced reactivity and stability .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2-Chloro-1,1-difluoroethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of a benzene derivative. For example, reacting phenol derivatives with chlorodifluoroethylating agents (e.g., chlorodifluoroethyl halides) in polar aprotic solvents like DMSO or acetonitrile, using bases such as K₂CO₃ to deprotonate the hydroxyl group. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) improve yields .

- Critical Parameters : Monitor halogenation efficiency via <sup>19</sup>F NMR to track fluorine incorporation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize (2-Chloro-1,1-difluoroethoxy)benzene?

- <sup>1</sup>H/<sup>13</sup>C NMR : The benzene ring protons appear as a multiplet (~6.8–7.5 ppm), while the -OCH₂CF₂Cl group shows distinct splitting:

- <sup>1</sup>H: δ 4.5–5.0 ppm (OCH₂CF₂Cl, split due to coupling with fluorine).

- <sup>19</sup>F NMR: Two doublets for CF₂Cl (~-80 to -90 ppm, J ≈ 250–300 Hz) .

- IR : Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl at 550–650 cm⁻¹. Confirm absence of -OH (3300 cm⁻¹) to ensure complete substitution .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reaction mechanisms of (2-Chloro-1,1-difluoroethoxy)benzene?

- Methodology : Use B3LYP/6-31G * density functional theory to calculate:

- Electrostatic potential maps to identify reactive sites (e.g., electron-deficient aryl rings due to -CF₂Cl groups).

- Transition-state analysis for substitution reactions, comparing activation energies of different leaving groups (Cl vs. F) .

Q. How do substituents on the benzene ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design : Introduce electron-withdrawing groups (e.g., -NO₂) para to the -OCH₂CF₂Cl group to enhance oxidative addition in Pd-catalyzed couplings.

- Data Analysis : Track reaction progress via HPLC-MS. Substituents at the ortho position may sterically hinder coupling; compare yields using bulky ligands (e.g., SPhos vs. PPh₃) .

Q. What in vitro assays are appropriate for evaluating the biological activity of (2-Chloro-1,1-difluoroethoxy)benzene derivatives?

- Approach :

Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Mechanistic Insight : Perform molecular docking to simulate interactions with bacterial enzymes (e.g., DNA gyrase) or cancer targets (e.g., topoisomerase II), leveraging the compound’s lipophilicity from -CF₂Cl groups .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of (2-Chloro-1,1-difluoroethoxy)benzene under acidic conditions: How to resolve discrepancies?

- Analysis : Some studies report hydrolysis of the -CF₂Cl group in HCl, while others note stability.

- Resolution : Replicate experiments under controlled pH (1–3) and temperature (25°C vs. 50°C). Use <sup>19</sup>F NMR to detect HF or F⁻ byproducts. Stability is likely pH-dependent: avoid >pH 2 and elevated temperatures .

Methodological Tables

Table 1 : Key Synthetic Parameters for (2-Chloro-1,1-difluoroethoxy)benzene Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, DCM, 0°C | 75–85 | |

| Nucleophilic Substitution | NaH, ClCF₂CH₂Br, DMF, 60°C | 60–70 | |

| Purification | Column chromatography (Hex:EA=4:1) | >95 purity |

Table 2 : DFT-Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibration Mode | B3LYP/6-31G* | Experimental | Error (%) |

|---|---|---|---|

| C-F Stretch | 1185 | 1200 | 1.3 |

| C-Cl Stretch | 620 | 605 | 2.4 |

| Aromatic C-H Bend | 1010 | 990 | 2.0 |

| Data sourced from . |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.